molecular formula C16H20N2OS B10833419 1-Cyclohexyl-2-(9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraen-7-yl)ethanol

1-Cyclohexyl-2-(9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraen-7-yl)ethanol

Cat. No.: B10833419
M. Wt: 288.4 g/mol
InChI Key: ZPMZNNITKQQNAG-UHFFFAOYSA-N
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Description

Five-membered heteroaromatic compounds are a class of organic compounds that contain a five-membered ring with at least one heteroatom (such as nitrogen, oxygen, or sulfur) incorporated into the ring structure. These compounds are known for their aromaticity, which provides significant stabilization due to a cyclic conjugated system of alternating single and double bonds. Examples include pyrrole, furan, and thiophene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of five-membered heteroaromatic compounds can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, pyrrole can be synthesized by the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine . Furan can be prepared by the decarboxylation of furfural in the presence of a silver oxide catalyst .

Industrial Production Methods

Industrial production of these compounds often involves catalytic processes. For example, the synthesis of five-membered nitrogen-containing heterocycles using copper catalysts has been extensively studied. These methods offer advantages such as mild reaction conditions and high functional group compatibility .

Chemical Reactions Analysis

Types of Reactions

Five-membered heteroaromatic compounds undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the nitration of pyrrole typically yields nitropyrrole .

Mechanism of Action

The mechanism of action of five-membered heteroaromatic compounds varies depending on their specific structure and application. For example, in medicinal chemistry, these compounds can act as inhibitors of enzymes such as histone deacetylases. The heteroatoms in the ring can form hydrogen bonds and interact with metal ions, contributing to binding activity and selective recognition .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of each five-membered heteroaromatic compound lies in the nature of the heteroatom and its electronic effects. For instance, pyrrole is more nucleophilic than furan and thiophene due to the lone pair of electrons on the nitrogen atom .

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

1-cyclohexyl-2-(9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraen-7-yl)ethanol

InChI

InChI=1S/C16H20N2OS/c19-15(11-4-2-1-3-5-11)8-13-16-12(6-7-20-16)14-9-17-10-18(13)14/h6-7,9-11,13,15,19H,1-5,8H2

InChI Key

ZPMZNNITKQQNAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CC2C3=C(C=CS3)C4=CN=CN24)O

Origin of Product

United States

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